molecular formula C15H16N2O3S B2984780 N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide CAS No. 765285-31-2

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide

Cat. No.: B2984780
CAS No.: 765285-31-2
M. Wt: 304.36
InChI Key: VNJULVDLGNGIED-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a 3,4-dimethoxyphenyl group and a methylthio group attached to the nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide typically involves the reaction of 3,4-dimethoxyaniline with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with methylthiolating agents such as methylthiol chloride to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)nicotinamide
  • N-(3,4-dimethoxyphenyl)-2-(methylthio)benzamide
  • N-(3,4-dimethoxyphenyl)-2-(methylthio)pyridine

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the 3,4-dimethoxyphenyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-19-12-7-6-10(9-13(12)20-2)17-14(18)11-5-4-8-16-15(11)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJULVDLGNGIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326530
Record name N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

765285-31-2
Record name N-(3,4-dimethoxyphenyl)-2-methylsulfanylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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